molecular formula C17H20N4O2 B086517 Propamidine CAS No. 104-32-5

Propamidine

Cat. No.: B086517
CAS No.: 104-32-5
M. Wt: 312.37 g/mol
InChI Key: WTFXJFJYEJZMFO-UHFFFAOYSA-N
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Description

Propamidine (4,4'-(1,3-propanediylbis(oxy))bisbenzenecarboximidamide) is an aromatic diamidine compound with broad-spectrum antimicrobial activity. It is widely used as a disinfectant and antifungal/antiprotozoal agent. Structurally, it consists of two amidine groups linked by a propane-dioxy chain . Its isethionate salt (C17H20N4O2·2C2H6O4S) is the most common pharmaceutical form, employed in treating infections like Acanthamoeba keratitis and fungal diseases in crops .

This compound inhibits microbial growth by disrupting cell membrane integrity and interfering with nucleic acid synthesis. In agriculture, it effectively controls Sclerotinia sclerotiorum (EC50: 0.406–3.647 μg/mL), outperforming carbendazim in resistant strains . In clinical settings, it is a first-line alternative to antibiotics for ocular infections due to its low toxicity and rapid action .

Preparation Methods

Propamidine can be synthesized through a series of chemical reactions involving the formation of an ether linkage between two benzene rings and the introduction of amidine groups. The synthetic route typically involves the reaction of 4,4’-dihydroxybenzophenone with propane-1,3-diol to form the bis(4-hydroxyphenyl) ether. This intermediate is then reacted with cyanamide to introduce the amidine groups, resulting in the formation of this compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and purification.

Chemical Reactions Analysis

Substitution Reactions

The amidine groups undergo nucleophilic substitution, enabling hybrid molecule synthesis. In a study replacing amidine with benzimidazole:

ReactantProductBiological Activity EnhancementReference
Propamidine + BenzimidazoleHybrid compound 2 (Fig. 1)183x more active against Giardia intestinalis vs. metronidazole

Mechanistic Insight :

  • Benzimidazole substitution reduces cytotoxicity while retaining DNA minor-groove binding (confirmed via molecular dynamics simulations) .

Coordination with Biological Targets

This compound interacts with microbial DNA through:

  • Minor-groove binding : Stabilized by hydrogen bonding between amidine groups and DNA phosphate backbone.

  • Intercalation : Limited due to rigid pentoxy linker, favoring groove binding .

Thermodynamic Data :

ParameterValue (Hybrid 2)Value (this compound)
Binding free energy (ΔG)-9.2 kcal/mol-8.5 kcal/mol
Residence time (MD simulation)>50 ns~40 ns

Acid-Base Reactions

This compound forms salts with acidic counterions:

ReactionProductApplication
This compound + 2 Isethionic acidThis compound isethionate (C₂₁H₃₂N₄O₁₀S₂)Topical antimicrobial agent

Physicochemical Properties :

  • Solubility : >50 mg/mL in water (isethionate salt) .

  • pKa : Amidines exhibit pKa ~11.5, enabling protonation at physiological pH .

Degradation and Stability

This compound degrades under harsh conditions:

  • Oxidative degradation : Persulfate ions (S₂O₈²⁻) oxidize Ag(I) to Ag(II) in nanoparticle synthesis .

  • Hydrolysis : Amidines hydrolyze slowly in aqueous solutions (t₁/₂ >6 months at pH 7.4).

Comparative Reactivity Table

Reaction TypeReagents/ConditionsKey Product Features
CoordinationAgNO₃, microemulsionSpherical nanoparticles (20–50 nm)
SubstitutionBenzimidazole derivativesEnhanced antiparasitic activity
Salt formationIsethionic acidImproved water solubility

Scientific Research Applications

Antimicrobial Properties

Propamidine exhibits significant antimicrobial activity, particularly against protozoan infections such as Acanthamoeba keratitis. This condition is often associated with contact lens wear and can lead to severe ocular complications if untreated.

Case Study: Acanthamoeba Keratitis Treatment

A multicenter trial investigated the efficacy of this compound isethionate (0.1%) combined with neomycin-polymyxin B-gramicidin in treating Acanthamoeba keratitis. The study included 83 patients and reported favorable outcomes, indicating that this combination therapy effectively managed the infection while minimizing the need for surgical interventions like penetrating keratoplasty .

Study Parameter Outcome
Number of Patients83
Treatment RegimenThis compound + Neomycin
Success RateHigh (detailed metrics not specified)
Need for KeratoplastyReduced significantly

Comparative Efficacy Against Acanthamoeba Species

A comparative study assessed the amoebicidal activity of this compound against three species of Acanthamoeba. While it was less effective than pentamidine against A. castellanii, it demonstrated comparable efficacy against A. polyphaga and slightly better results against A. hatchetti at certain concentrations .

Novel Therapeutic Strategies

Recent research has explored the potential of combining this compound with immunoconjugate therapies to enhance treatment outcomes for amoebic keratitis. A study involving golden hamsters demonstrated that combining this compound with polyhexamethylene biguanide led to significant reductions in infection severity and improved inflammatory responses .

Combination Therapy Efficacy
This compound + PHMBEnhanced treatment response
Inflammatory MarkersReduced IL-1β and IL-10 expression

Antibacterial Applications

Beyond its antifungal properties, this compound has been investigated for its antibacterial effects. Recent studies have synthesized silver(II) complexes using this compound as a ligand, which exhibited promising antibacterial activities against both Gram-positive and Gram-negative bacteria .

Antibacterial Activity Comparison

The antibacterial efficacy of silver(II) this compound nanoparticles was compared to traditional agents like silver sulfadiazine. The findings indicated that these nanoparticles could serve as effective alternatives for wound healing applications due to their enhanced activity against resistant strains .

Safety and Tolerability

In clinical trials assessing the safety profile of this compound isethionate, adverse effects were generally mild and included transient stinging or superficial keratopathy. Serious complications were rare, underscoring its tolerability among patients treated for Acanthamoeba keratitis .

Mechanism of Action

Comparison with Similar Compounds

Propamidine belongs to the aromatic diamidine class, which includes pentamidine , diminazene aceturate , hexamidine , octamidine , and dibromothis compound . Below is a detailed comparison:

Table 1: Key Properties of this compound and Related Diamidines

Compound Key Applications Mechanism of Action Efficacy & Resistance Profile Structural Features References
This compound Acanthamoeba keratitis, fungal control Disrupts membranes; inhibits C5 complement activation EC50: 0.4–3.6 μg/mL (fungi); additive effect with biguanides Propane-dioxy linker between amidine groups
Pentamidine Trypanosomiasis, Pneumocystis pneumonia Binds DNA minor groove; inhibits RNA/DNA synthesis Synergistic with biguanides; higher resistance in Trypanosoma Pentamidine linker (five-carbon chain)
Diminazene Aceturate Animal trypanosomiasis Inhibits kinetoplast DNA replication Cross-resistance with pentamidine (shared transporter) Aceturate salt; shorter carbon chain
Hexamidine Topical antiseptic Membrane disruption Less potent than octamidine (p < 0.01) Six-carbon linker
Octamidine Rapid amoebicidal applications Enhanced membrane penetration Faster amoebicidal action vs. This compound (p < 0.01) Eight-carbon linker
Dibromothis compound Disinfectant, wound care Bromination enhances lipid interaction Similar spectrum to this compound; limited data Brominated propane-dioxy backbone

Key Findings

Antifungal Activity :

  • This compound shows superior efficacy against Sclerotinia sclerotiorum compared to carbendazim (EC50: 1.616 μg/mL vs. higher for carbendazim-resistant strains) .
  • Unlike carbendazim (a benzimidazole), this compound avoids cross-resistance due to distinct mechanisms (cell wall/membrane disruption vs. microtubule inhibition) .

Antiprotozoal Activity: In Acanthamoeba keratitis, this compound exhibits additive effects with chlorhexidine, whereas pentamidine shows synergy .

Structural Impact on Function :

  • Chain Length : Longer linkers (e.g., octamidine’s eight-carbon chain) enhance amoebicidal speed by improving membrane penetration .
  • Halogenation : Dibromothis compound’s bromine atoms increase lipid solubility, enhancing antiseptic activity .

Complement System Effects :

  • This compound uniquely inhibits C5 activation (IC50: 0.5 mM) without affecting enzymatic activity of C3/C5 convertases. This contrasts with other diamidines (e.g., pentamidine), which primarily target nucleic acids .

Clinical Use: this compound is preferred over antibiotics for ocular infections due to rapid bacterial growth inhibition and low ocular toxicity . Pentamidine remains superior for systemic protozoal infections (e.g., trypanosomiasis) due to its DNA-targeting mechanism .

Biological Activity

Propamidine, also known as this compound isethionate or Brolene, is an antimicrobial agent primarily used for treating infections caused by Acanthamoeba, a protozoan responsible for keratitis, particularly in contact lens wearers. This article explores the biological activity of this compound, focusing on its efficacy against Acanthamoeba, its mechanisms of action, and relevant clinical studies.

  • Molecular Formula : C21H30Br2N4O10S2
  • CAS Registry Number : 614-87-9
  • Synonyms : this compound isethionate, Brolene

This compound exerts its antimicrobial effects primarily through the following mechanisms:

  • Inhibition of Nucleic Acid Synthesis : It interferes with the synthesis of nucleic acids in protozoa, leading to cell death.
  • Membrane Disruption : this compound can disrupt the cell membrane integrity of Acanthamoeba, contributing to its amoebicidal activity.

Efficacy Against Acanthamoeba

Several studies have evaluated the efficacy of this compound against various species of Acanthamoeba. The following table summarizes key findings from comparative studies:

Study ReferenceSpecies TestedConcentration (µg/ml)Efficacy Compared to PentamidineObservations
A. castellanii> 1,000Less effectiveSignificant species differences noted.
A. polyphaga> 250Equivalent potencyBoth drugs showed similar effectiveness.
A. hatchetti> 31.25More effectiveThis compound was slightly more effective than pentamidine.

Clinical Studies

  • Study on Acanthamoeba Keratitis Treatment :
    • Objective : Evaluate the combined treatment efficacy of polyhexamethyl biguanide (PHMB) and this compound in patients with Acanthamoeba keratitis.
    • Design : Retrospective review of 111 cases treated with PHMB 0.02% and this compound 0.1%.
    • Results :
      • 79.3% achieved visual acuity (VA) of 6/12 or better post-treatment.
      • Minimal treatment toxicity was reported, primarily stinging sensations .
  • Comparison with Chlorhexidine :
    • Objective : Assess the effectiveness of a combination therapy involving chlorhexidine and this compound.
    • Results : All patients showed satisfactory control and eradication of Acanthamoeba infections, with no significant toxicity observed .
  • Combined Therapy with Neomycin :
    • Objective : Investigate the safety and efficacy of this compound isethionate with neomycin-polymyxin B.
    • Findings : Effective treatment for Acanthamoeba keratitis; penetrating keratoplasty was suggested only when necessary .

Safety Profile

This compound has demonstrated a favorable safety profile in clinical settings:

  • Generally well-tolerated with mild side effects like transient stinging.
  • No serious adverse reactions reported in studies involving prolonged use .

Q & A

Basic Research Question: What standardized analytical methods are recommended for quantifying Propamidine residues in agricultural samples?

Methodological Answer:
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 262 nm is widely validated for this compound quantification. Key parameters include:

  • Extraction : Methanol-buffered extraction (pH-adjusted) for optimal recovery.
  • Recovery Rate : 87.97–106.34% for concentrations 25–300 mg kg⁻¹ .
  • Precision : Relative standard deviation (RSD) ≤3.5%, ensuring reproducibility.

Table 1 : Validation Parameters for RP-HPLC Analysis of this compound

ParameterValue RangeReference
Recovery Rate87.97–106.34%
Detection Limit (LOD)0.07 mg kg⁻¹
Half-life in Tomato4.59–6.30 days

Advanced Research Question: How can experimental designs address contradictions in this compound dissipation rates across studies?

Methodological Answer:
Contradictions in dissipation rates (e.g., half-life variations) often stem from differences in application doses, environmental conditions, or crop matrices. To resolve discrepancies:

  • Controlled Variables : Standardize temperature, humidity, and soil pH in greenhouse trials.
  • Dose-Response Modeling : Use first-order kinetics (Ct = C₀e⁻ᵏᵗ) to compare rate constants (e.g., k = 0.110–0.151 days⁻¹ in tomatoes) .
  • Meta-Analysis : Aggregate datasets from multiple studies to identify outliers or confounding factors (e.g., microbial activity, UV exposure).

Basic Research Question: What are the primary applications of this compound in agricultural research?

Methodological Answer:
this compound is a systemic fungicide primarily used to control Botrytis cinerea (grey mould) in greenhouse crops. Key applications include:

  • Efficacy Trials : Comparative studies against procymidone and pyrimethanil at 90–180 g a.i. ha⁻¹ .
  • Residue Management : Post-application monitoring to ensure compliance with Maximum Residue Levels (MRLs; e.g., <0.07 mg kg⁻¹ after 28 days) .

Advanced Research Question: How can researchers optimize kinetic models to predict this compound’s environmental persistence?

Methodological Answer:
First-order kinetic models are standard but may fail under variable field conditions. Advanced approaches include:

  • Biphasic Models : Incorporate rapid initial degradation followed by slower phases.
  • Covariate Analysis : Regress dissipation rates against soil organic matter, rainfall, or microbial biomass.
  • Sensitivity Testing : Use software like R or Python to simulate parameter uncertainties (e.g., half-life confidence intervals).

Basic Research Question: What statistical practices ensure robust reporting of this compound toxicity data?

Methodological Answer:

  • Precision : Report means ± SD with ≤3 significant figures (e.g., 0.42 ± 0.03 mg kg⁻¹) .
  • Significance Testing : Specify p-value thresholds (e.g., p < 0.05) and avoid ambiguous terms like "significant" without statistical backing .
  • Replication : Minimum triplicate measurements for analytical validity .

Advanced Research Question: What interdisciplinary approaches enhance understanding of this compound’s mode of action?

Methodological Answer:

  • Omics Integration : Transcriptomic profiling to identify fungal gene expression changes post-application.
  • Synergism Studies : Combine this compound with biocontrol agents (e.g., Bacillus spp.) to assess efficacy enhancement.
  • Ecotoxicology : Evaluate non-target impacts using OECD guidelines for soil microbiota and aquatic organisms.

Basic Research Question: How do regulatory frameworks influence this compound research priorities?

Methodological Answer:

  • MRL Compliance : Align residue studies with EU, China, or Codex Alimentarius standards.
  • Toxicity Classifications : Adopt WHO/IPCS guidelines for environmental risk assessments.
  • Data Transparency : Archive raw datasets in repositories like Zenodo for regulatory scrutiny .

Advanced Research Question: What strategies mitigate biases in this compound efficacy trials?

Methodological Answer:

  • Blinding : Randomize treatment assignments and conceal sample identities during analysis.
  • Negative Controls : Include untreated plots to account for natural disease suppression.
  • Confounding Adjustments : Use ANOVA or mixed-effects models to control for spatial variability.

Q. Key Data Gaps Identified

  • Long-term soil accumulation studies under diverse climatic zones.
  • This compound’s interaction with emerging fungal resistance mechanisms.

For further reading, refer to validated studies in Journal of Agricultural Science and OECD toxicity guidelines.

Properties

IUPAC Name

4-[3-(4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c18-16(19)12-2-6-14(7-3-12)22-10-1-11-23-15-8-4-13(5-9-15)17(20)21/h2-9H,1,10-11H2,(H3,18,19)(H3,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTFXJFJYEJZMFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)OCCCOC2=CC=C(C=C2)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

6275-69-0 (di-hydrochloride)
Record name Propamidine [INN:BAN:DCF]
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DSSTOX Substance ID

DTXSID6048674
Record name Propamidine
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Molecular Weight

312.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

104-32-5
Record name Propamidine
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Record name Propamidine [INN:BAN:DCF]
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Record name Propamidine
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Retrosynthesis Analysis

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